2-Amino-5-(4-tert-butylphenyl)-1,3,4-thiadiazole
Overview
Description
2-Amino-5-(4-tert-butylphenyl)-1,3,4-thiadiazole is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an amino group and a tert-butylphenyl group attached to the thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(4-tert-butylphenyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-tert-butylbenzoyl chloride with thiosemicarbazide, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction conditions often require refluxing the mixture for several hours to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial and may involve recrystallization or chromatographic techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(4-tert-butylphenyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research has explored its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Amino-5-(4-tert-butylphenyl)-1,3,4-thiadiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino and tert-butylphenyl groups can influence its binding affinity and specificity. The thiadiazole ring can also participate in various interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-phenyl-1,3,4-thiadiazole: Lacks the tert-butyl group, which can affect its chemical and biological properties.
2-Amino-5-(4-methylphenyl)-1,3,4-thiadiazole: Contains a methyl group instead of a tert-butyl group, leading to differences in steric and electronic effects.
2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole:
Uniqueness
The presence of the tert-butyl group in 2-Amino-5-(4-tert-butylphenyl)-1,3,4-thiadiazole imparts unique steric and electronic properties, making it distinct from other similar compounds. This can affect its reactivity, stability, and interactions with biological targets, potentially leading to enhanced or unique biological activities.
Properties
IUPAC Name |
5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S/c1-12(2,3)9-6-4-8(5-7-9)10-14-15-11(13)16-10/h4-7H,1-3H3,(H2,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEVOCASZWAUYHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201327996 | |
Record name | 5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201327996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24808187 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
100987-04-0 | |
Record name | 5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201327996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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